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Mal-PEG6-PFP

Cat. No.: B608850
M. Wt: 599.5 g/mol
InChI Key: HDNANNZNASDAGQ-UHFFFAOYSA-N
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Description

Overview of Heterobifunctional Polyethylene (B3416737) Glycol Linkers in Bioconjugation Research

Bioconjugation is the process of chemically joining two or more molecules, at least one of which is a biomolecule, via a covalent bond. rsc.org This technique is fundamental in numerous biomedical applications, including the development of targeted therapies, imaging agents, and diagnostics. Crosslinkers are the reagents that facilitate this connection. jpsionline.com

Crosslinkers can be categorized as homobifunctional or heterobifunctional. jpsionline.commit.edu Homobifunctional linkers possess two identical reactive groups and are typically used in single-step reactions, which can sometimes lead to undesirable polymerization or self-conjugation. jpsionline.comkorambiotech.com In contrast, heterobifunctional crosslinkers have two different reactive groups. jpsionline.com This feature allows for directed, two-step conjugation procedures, providing greater control over the reaction and minimizing unwanted byproducts. korambiotech.com

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic, and biocompatible polymers frequently employed in bioconjugation. sigmaaldrich.comcreativepegworks.com The incorporation of a PEG chain into a linker, a process known as PEGylation, offers several advantages:

Enhanced Solubility : PEG is highly soluble in water, which can increase the solubility of hydrophobic drugs or proteins to which it is attached. broadpharm.combroadpharm.combroadpharm.com

Improved Pharmacokinetics : The PEG chain increases the hydrodynamic size of the conjugate, which can prolong its circulation time in the body by reducing renal clearance. creativepegworks.comucl.ac.be

Reduced Immunogenicity : PEG is generally considered non-immunogenic and can shield the attached biomolecule from the host's immune system. sigmaaldrich.combroadpharm.comucl.ac.be

Heterobifunctional PEG linkers, therefore, combine the precision of controlled, stepwise conjugation with the beneficial physicochemical properties imparted by the PEG spacer, making them powerful tools in drug delivery and biotechnology. sigmaaldrich.comcreativepegworks.combroadpharm.com

Structural Context of Mal-PEG6-PFP within Chemical Linker Design

The structure of this compound is meticulously designed, with each component serving a distinct and crucial function. It consists of three main parts: a maleimide (B117702) functional group, a discrete hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester active group. axispharm.combroadpharm.com

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight599.5 g/mol targetmol.commedchemexpress.combroadpharm.com
Molecular FormulaC25H30F5NO10 targetmol.commedchemexpress.com
CAS Number1599486-33-5 medchemexpress.comglpbio.comsigmaaldrich.com
AppearanceColorless to light yellow liquid medchemexpress.com

Maleimide Group : This functional group is characterized by a five-membered cyclic imide structure. Its primary role in bioconjugation is its high reactivity and selectivity toward thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins and peptides. rsc.org The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5–7.5) to form a stable thioether bond. nanocs.net At neutral pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

Pentafluorophenyl (PFP) Ester : PFP esters are active esters derived from pentafluorophenol (B44920). wikipedia.org This group is highly reactive toward primary and secondary amine groups, forming stable amide bonds. axispharm.comnanocs.netaxispharm.com A key advantage of PFP esters over other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, is their increased stability against spontaneous hydrolysis in aqueous solutions. wikipedia.orgrsc.orgaxispharm.com This enhanced stability allows for more efficient conjugation reactions. axispharm.com

PEG6 Spacer : The linker contains a discrete PEG spacer composed of exactly six repeating ethylene (B1197577) oxide units. sigmaaldrich.combroadpharm.com This monodisperse nature ensures a precise and defined distance between the conjugated molecules, which is critical for maintaining their biological activity. broadpharm.combroadpharm.com The hydrophilic PEG6 chain enhances the water solubility of the entire linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.comjenkemusa.com

Comparison of Reactive Moieties in this compound
Functional GroupTarget MoietyResulting BondOptimal pHKey AdvantageReference
MaleimideThiol (-SH)Thioether6.5 - 7.5High selectivity for thiols over amines at neutral pH. nanocs.net
Pentafluorophenyl (PFP) EsterAmine (-NH2)Amide7.0 - 9.0Higher reactivity and greater stability against hydrolysis compared to NHS esters. nanocs.netwikipedia.orgaxispharm.com

Research Significance of this compound in Advanced Chemical Biology and Medicinal Chemistry

The unique trifecta of a thiol-reactive group, an amine-reactive group, and a solubility-enhancing spacer makes this compound a valuable tool in several advanced research areas.

PROTAC Development : A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.combiocat.commedchemexpress.com PROTACs are heterobifunctional molecules designed to selectively eliminate specific proteins from cells. glpbio.com They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com By bringing these two entities into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. targetmol.combiocat.com this compound serves as an effective PEG-based linker for constructing these complex molecules. medchemexpress.comglpbio.com

Antibody-Drug Conjugates (ADCs) : this compound and similar maleimide-PEG-ester linkers are integral to the design of ADCs. broadpharm.com ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. researchgate.net The linker connects the drug to the antibody. broadpharm.com The maleimide end can attach to cysteine residues on the antibody, while the activated ester can be used to connect the drug molecule. The PEG spacer in these linkers can improve the ADC's solubility, stability, and pharmacokinetic profile, and help modulate the drug-to-antibody ratio (DAR). jenkemusa.comaxispharm.com

Bioconjugation and Surface Functionalization : Beyond PROTACs and ADCs, this compound is a versatile reagent for general bioconjugation. axispharm.comchemimpex.com It can be used for site-specific labeling of proteins with fluorescent tags or other functional groups for diagnostic and research purposes. axispharm.com Furthermore, it is employed in materials science to functionalize the surfaces of nanoparticles or beads with biomolecules, creating advanced materials for biosensing and diagnostic assays. rsc.orgaxispharm.comaxispharm.com

Key Research Applications of this compound
Application AreaDescriptionReference
PROTAC SynthesisServes as a linker to connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation. targetmol.combiocat.commedchemexpress.comglpbio.com
Antibody-Drug Conjugates (ADCs)Connects cytotoxic payloads to antibodies, with the PEG spacer enhancing solubility and optimizing pharmacokinetic properties. broadpharm.comjenkemusa.com
Protein LabelingUsed for site-specific attachment of fluorescent probes, enzymes, or other tags to proteins for research and diagnostics. chemimpex.comaxispharm.com
Surface FunctionalizationModifies the surfaces of nanoparticles and other materials to attach biomolecules for use in biosensors and advanced materials. rsc.orgaxispharm.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30F5NO10 B608850 Mal-PEG6-PFP

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNANNZNASDAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F5NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactive Moieties and Chemoselective Conjugation Mechanisms of Mal Peg6 Pfp

Pentafluorophenyl (PFP) Ester Reactivity: Amine-Reactive Conjugation for Amide Bond Formation

The second reactive moiety in Mal-PEG6-PFP is the pentafluorophenyl (PFP) ester. PFP esters are highly reactive acylating agents that readily react with nucleophiles, most notably primary and secondary amines, to form stable amide bonds. axispharm.combroadpharm.comwikipedia.org

PFP esters are often compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. A significant advantage of PFP esters is their increased stability in aqueous solutions. wikipedia.orgresearchgate.net They are less susceptible to spontaneous hydrolysis compared to NHS esters, which can be a competing reaction that reduces conjugation efficiency. broadpharm.combroadpharm.comprecisepeg.com This enhanced stability allows for more flexible reaction conditions and potentially higher yields of the desired conjugate. axispharm.combroadpharm.com

While PFP esters are more resistant to hydrolysis, the rate of hydrolysis does increase with pH. windows.netnih.gov However, even at higher pH values, PFP esters generally exhibit greater stability than their NHS counterparts. nih.govthieme-connect.com

Ester TypeRelative Hydrolysis Rate in Aqueous BufferOptimal pH for Amine Conjugation
PFP EsterLower7.2 - 9.0 windows.netprecisepeg.com
NHS EsterHigher7.0 - 8.0 researchgate.net
Table 2: Comparative Properties of PFP and NHS Esters.

The reaction between a PFP ester and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the pentafluorophenol (B44920) leaving group, resulting in the formation of a stable amide bond. tcichemicals.com

The reaction is typically carried out in buffers at a pH between 7.2 and 9.0. windows.netprecisepeg.com It is advisable to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com

Orthogonal Reactivity of Maleimide (B117702) and PFP Ester Functional Groups in this compound

The term "orthogonal reactivity" refers to the ability of the two functional groups in this compound to react with their respective partners (thiols for maleimide, amines for PFP ester) under distinct conditions, without significant cross-reactivity. This property is highly valuable for the controlled, stepwise synthesis of complex bioconjugates. windows.net

The difference in optimal pH ranges for the two reactions is the primary basis for this orthogonality. The maleimide-thiol reaction is most efficient and selective at a pH of 6.5-7.5, while the PFP ester-amine reaction is typically performed at a pH of 7.2-9.0. windows.net This allows for a two-step conjugation strategy. For instance, a protein containing amines can first be reacted with the PFP ester end of this compound at a slightly alkaline pH. After purification to remove excess crosslinker, a second, thiol-containing molecule can be introduced to react with the maleimide group at a neutral pH. windows.net

Due to the greater stability of the maleimide group compared to the PFP ester in aqueous solutions, it is often recommended to perform the amine-targeted reaction with the PFP ester first. windows.net This sequential approach minimizes the potential for hydrolysis of the PFP ester and ensures a higher efficiency in the formation of the final conjugate.

Advanced Bioconjugation Strategies Employing Mal Peg6 Pfp

Site-Specific Protein and Peptide Conjugation Research

The dual-reactive nature of Mal-PEG6-PFP allows for sequential or simultaneous conjugation strategies to modify proteins and peptides at specific sites, leveraging the unique reactivity of cysteine and lysine residues.

Cysteine-Directed Protein Modification

The specific and efficient reaction between a maleimide (B117702) and a thiol group makes it a predominant method for site-selective modification of proteins at cysteine residues precisepeg.comcreativepegworks.com. Cysteine is a relatively rare amino acid, and its thiol group has a unique nucleophilicity, which allows for highly chemoselective targeting nih.gov. In proteins that lack accessible native cysteines, genetic engineering can be used to introduce a cysteine residue at a specific desired location for conjugation.

The reaction of the maleimide moiety of this compound with a protein's cysteine residue proceeds via a Michael addition to form a stable thioether linkage creativepegworks.com. This reaction is typically performed at a pH range of 6.5 to 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing potential side reactions with amines precisepeg.com. Research has demonstrated that the local microenvironment and position of the cysteine residue (N-terminal, C-terminal, or in-chain) can influence its pKa and thus its reactivity, a factor that can be exploited to achieve higher selectivity nih.gov. Once the protein is modified with the linker via the cysteine residue, the PFP ester end is available for subsequent conjugation to another molecule, such as a drug or a detection label.

Lysine-Directed Peptide and Protein Modification

The modification of lysine residues, which are abundant on the surface of most proteins, presents a different set of challenges, primarily related to achieving site-selectivity nih.gov. Conventional amine-reactive reagents like NHS esters often lead to heterogeneous products with modifications at multiple lysine sites nih.gov. However, the reactivity of individual lysine residues can differ significantly due to factors like solvent accessibility and the local chemical environment, which can sometimes be exploited for preferential labeling nih.gov.

The PFP ester of this compound reacts with the ε-amino group of a lysine residue to form a stable amide bond. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to NHS esters, which can lead to higher conjugation efficiencies precisepeg.comaxispharm.com. While achieving single-site lysine selectivity with a reagent like this compound on a large protein is difficult, it is a highly effective tool for modifying smaller peptides that may contain a single, highly reactive lysine or for applications where a controlled level of multiple conjugations is acceptable. The reaction is typically conducted at a pH between 7 and 9 windows.net. This strategy is often employed in a two-step process where the linker is first attached to a payload molecule via an amine, and the resulting Maleimide-PEG6-Payload is then conjugated to a protein's cysteine residue windows.net.

Application of this compound in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy rsc.org. This compound and similar heterobifunctional linkers are extensively used in ADC construction.

Linker Functionality in Antibody-Payload Attachment

In a typical ADC synthesis using a linker like this compound, the process is sequential. First, the PFP ester end of the linker reacts with an amine group on the cytotoxic payload to form a stable amide bond. After purification, the resulting Maleimide-PEG6-Payload construct is then reacted with the monoclonal antibody. The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups from cysteine residues, which then react with the maleimide group of the linker-payload construct acs.org. This process attaches the cytotoxic drug to the antibody, creating the final ADC.

Research on Linker Characteristics and Their Influence on ADC Therapeutic Profiles

The characteristics of the linker have a profound impact on the therapeutic index of an ADC. Key properties influenced by the linker include stability in circulation, drug-to-antibody ratio (DAR), and pharmacokinetic (PK) profile.

Below is a data table compiled from research on MMAE-based ADCs, illustrating the effect of PEG linker length on plasma clearance and tolerability.

LinkerPEG UnitsPlasma Clearance (mL/kg/day)28-Day Survival at 20 mg/kg
Linker A0>46.30%
Linker B8Not specified100%
Linker C127.3100%
Data synthesized from studies on MMAE-based ADCs with varying PEG linker lengths chemexpress.com.

Linker Length and Stability: The length of the PEG spacer can also influence the stability of the ADC. While longer PEG chains improve hydrophilicity, some studies have found that shorter linkers can result in better stability by allowing the payload to be partially shielded by the antibody structure itself biochempeg.com. The optimal PEG length often represents a balance between enhancing solubility and maintaining stability, and may vary depending on the specific antibody, payload, and conjugation site mdpi.comrsc.org. For instance, one study found that a PEG2 spacer was as effective as longer spacers at preventing aggregation while allowing for more efficient conjugation and optimal in vitro potency for the MORAb-202 candidate rsc.org.

Integration of this compound into Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker nih.govbiochempeg.com. The linker is a critical component that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein precisepeg.com.

This compound is an ideal scaffold for PROTAC synthesis when one ligand possesses a reactive amine and the other has been functionalized with a thiol. The synthesis typically involves a stepwise approach. For example, the PFP ester of the linker can be reacted with the amine-containing E3 ligase ligand. The resulting maleimide-functionalized intermediate is then conjugated to the thiol-containing target protein ligand to complete the PROTAC molecule.

The PEG component of the linker is particularly beneficial in PROTAC design. PEG linkers are the most common type used, found in over half of reported PROTACs biochempeg.com. The PEG chain serves several functions:

Improves Solubility: It increases the aqueous solubility of the often large and hydrophobic PROTAC molecule.

Enhances Cell Permeability: By modulating the physicochemical properties, the PEG linker can affect how the PROTAC crosses the cell membrane.

Optimizes Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the two ligands to bind to their respective proteins simultaneously and adopt a conformation productive for ubiquitination. The degradation efficiency of a PROTAC, often measured by its DC50 value (the concentration required to degrade 50% of the target protein), is highly dependent on the linker length biochempeg.combiorxiv.org.

Linker Role in E3 Ubiquitin Ligase and Target Protein Engagement

In the architecture of a PROTAC, the linker plays a critical role by connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. mdpi.comresearchgate.net This connection is not merely a passive tether but is fundamental to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. researchgate.net The this compound linker facilitates this interaction by providing a scaffold of appropriate length and flexibility.

The hexa-PEG spacer offers several advantages. Its hydrophilic nature can improve the solubility of the resulting PROTAC conjugate in aqueous environments. broadpharm.com Furthermore, the length of the PEG chain is a critical parameter that dictates the spatial orientation and distance between the POI and the E3 ligase. This geometry is crucial for efficient ubiquitin transfer from the E3 ligase to the target protein. The bifunctional nature of this compound allows for directional synthesis of the PROTAC. The PFP ester is reactive towards primary and secondary amines, forming stable amide bonds, while the maleimide group specifically reacts with thiol groups, typically from cysteine residues. broadpharm.com This allows for the controlled, sequential conjugation of the E3 ligase ligand and the POI ligand.

Table 1: Functional Moieties of this compound and Their Roles in PROTAC Synthesis

MoietyReactive TowardsResulting BondRole in PROTAC Assembly
Pentafluorophenyl (PFP) Ester Amines (e.g., on an E3 ligase ligand)Amide BondCovalent attachment of one of the PROTAC's binding ligands. PFP esters are known for being less susceptible to hydrolysis than other amine-reactive groups. broadpharm.com
Maleimide Thiols (e.g., on a POI ligand)Thioether BondCovalent attachment of the second binding ligand, often reacting with a cysteine residue on a peptide or protein ligand. broadpharm.com
PEG6 Spacer N/A (Inert Spacer)N/AProvides solubility and optimal spatial separation between the target protein and the E3 ligase to facilitate ternary complex formation. broadpharm.comnih.gov

Mechanistic Studies of Target Protein Degradation via this compound-Mediated PROTACs

PROTACs constructed using linkers like this compound operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein. nih.govresearchgate.net This event-driven mechanism allows a single PROTAC molecule to trigger the destruction of multiple protein molecules, making it a catalytic process. mdpi.com

The mechanism proceeds through several key steps:

Ternary Complex Formation : The PROTAC, via its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. researchgate.netnih.gov

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

Proteasomal Recognition : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. nih.gov

Degradation and Recycling : The proteasome unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule is then released and can engage another target protein and E3 ligase, continuing its catalytic cycle. researchgate.net

The linker's composition, in this case, the PEG6 chain of this compound, is instrumental in this process. It influences the stability and conformation of the ternary complex, which in turn affects the rate and efficiency of ubiquitination and subsequent degradation.

Functionalization of Nanoparticle and Biomaterial Surfaces with this compound

The heterobifunctional characteristics of this compound make it highly suitable for the surface modification of nanoparticles and other biomaterials for research applications. biochempeg.com Surface functionalization is a critical step in the development of nanomaterials for biomedical use, as it governs their stability, biocompatibility, and ability to interact with biological systems in a specific manner. nih.govmdpi.com By acting as a molecular bridge, this compound can covalently attach various biomolecules, such as targeting ligands, imaging agents, or therapeutic compounds, to the surface of a nanocarrier.

Covalent Attachment Strategies for Nanocarriers in Research

The distinct reactivity of the terminal groups of this compound allows for a controlled, stepwise approach to the covalent functionalization of nanocarriers. This is particularly useful for nanoparticles that have been synthesized to possess specific surface chemical groups, such as amines.

A typical two-step covalent attachment strategy in a research context involves:

Immobilization of the Linker : The nanocarrier, often possessing amine groups on its surface (e.g., aminosilane-coated iron oxide or gold nanoparticles), is first reacted with this compound. nih.gov The amine-reactive PFP ester forms a stable covalent amide bond with the nanoparticle surface, effectively tethering the linker. The maleimide group remains exposed and available for further reaction.

Conjugation of the Functional Moiety : In the second step, a molecule containing a thiol group, such as a peptide with a cysteine residue or a thiol-modified antibody fragment, is introduced. The maleimide group on the nanoparticle surface reacts specifically with the thiol to form a stable thioether bond.

This strategy provides a robust and specific method for creating multifunctional nanocarriers where the attached biomolecule is oriented away from the nanoparticle surface, which can be crucial for maintaining its biological activity.

Table 2: Two-Step Covalent Attachment Strategy Using this compound

StepDescriptionReactantsResult
1 Linker Attachment Amine-functionalized nanoparticle surface + this compoundNanoparticle surface-functionalized with a PEG linker terminating in a maleimide group.
2 Biomolecule Conjugation Maleimide-functionalized nanoparticle + Thiol-containing biomolecule (e.g., peptide, antibody)Biomolecule covalently attached to the nanoparticle surface via the PEG linker.

Surface Modification for Research on Enhanced Biocompatibility and Reduced Non-Specific Interactions

A major challenge in the application of nanomaterials in biological systems is their tendency to be recognized by the immune system and non-specifically bind to proteins and cells. rsc.org This can lead to rapid clearance from circulation and unintended biological responses. Surface modification with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to overcome these issues. mdpi.com

The PEG6 component of this compound contributes directly to improving these properties. When nanoparticles are coated with these PEG linkers, the hydrophilic chains form a hydration layer on the surface. nih.gov This layer provides several key benefits in a research setting:

Reduced Opsonization : The hydration shell acts as a steric barrier, physically blocking the adsorption of blood proteins (opsonins) that mark foreign particles for clearance by phagocytic cells.

Decreased Non-Specific Cellular Uptake : By minimizing non-specific protein binding, the PEG layer reduces unintended interactions with cells, allowing for more specific targeting if a targeting ligand is also attached. mdpi.com

Enhanced Colloidal Stability : The hydrophilic surface prevents the aggregation of nanoparticles in physiological solutions, which is critical for their function and safety. mdpi.com

Therefore, the use of this compound for surface modification not only enables the attachment of functional molecules but also simultaneously imparts enhanced biocompatibility and "stealth" properties to the nanomaterial, making it a valuable tool in the development of advanced biomaterials and nanocarriers for research. researchgate.net

Research on the Biomedical and Materials Science Impact of Mal Peg6 Pfp Conjugates

Methodological Investigations in Drug Delivery Systems Utilizing Mal-PEG6-PFP

This compound is instrumental in the development of sophisticated drug delivery systems. Its unique architecture allows for the precise conjugation of therapeutic molecules, enhancing their efficacy and delivery to target sites. The maleimide (B117702) group readily reacts with thiol groups found in molecules like peptides and proteins, while the PFP ester efficiently forms stable bonds with amine groups. axispharm.com This dual reactivity makes it a valuable tool in bioconjugation chemistry. axispharm.com

A primary challenge in drug development is the poor aqueous solubility of many therapeutic compounds. The incorporation of the hydrophilic PEG6 spacer in this compound significantly addresses this issue. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the water solubility and stability of conjugates. interchim.frbiochempeg.com The PEG chain in this compound improves the pharmacokinetic properties of the conjugated drug by increasing its hydrodynamic volume, which can lead to prolonged circulation times by reducing renal clearance. interchim.frbiochempeg.com This enhanced solubility and stability in aqueous environments are crucial for effective drug delivery, as it can prevent aggregation and precipitation of the therapeutic agent. interchim.fr

PropertyBenefit of this compound Conjugation
Solubility The hydrophilic PEG6 spacer significantly increases the water solubility of conjugated molecules. axispharm.cominterchim.frbiochempeg.com
Stability PEGylation enhances the stability of conjugates, reducing aggregation and precipitation in aqueous buffers. axispharm.cominterchim.fr
Circulation Time The increased size of the conjugate can lead to longer circulation times in the body. axispharm.combiochempeg.com

The heterobifunctional nature of this compound is key to its application in ligand-mediated targeting. biochempeg.com By attaching a targeting ligand (such as an antibody or a small molecule) to one end of the linker and a therapeutic drug to the other, researchers can create drug delivery systems that selectively bind to specific cells or tissues. nih.gov This targeted approach enhances the concentration of the drug at the site of action, potentially increasing its therapeutic efficacy while minimizing off-target side effects.

Furthermore, this compound can be incorporated into systems designed for controlled release. researchgate.net While the linker itself is generally stable, it can be part of a larger construct that includes cleavable linkages sensitive to specific physiological conditions, such as changes in pH or the presence of certain enzymes found in diseased tissues. researchgate.net This allows for the drug to be released in a controlled manner once the delivery system has reached its target. For instance, linkers can be designed to be stable in the bloodstream but labile at a tumor site, ensuring the cytotoxic drug is released where it is needed most. fujifilm.com

Development of Diagnostic and Imaging Agents through this compound Conjugation

The versatility of this compound extends to the field of diagnostics and imaging. Its ability to conjugate with a wide range of molecules makes it an ideal component for creating targeted imaging probes and agents for immunoassays.

This compound facilitates the attachment of fluorescent dyes and other imaging tags to targeting moieties like antibodies. medkoo.com This creates probes that can be used in various imaging techniques to visualize specific biological processes or identify diseased cells. The PFP ester end of the linker is particularly effective for conjugating with amine groups present in many fluorescent probes. Research has shown that the length of the PEG linker can influence the performance of imaging probes, with shorter linkers sometimes leading to improved results. medkoo.com The PEG spacer also helps to improve the solubility and reduce the non-specific binding of the imaging agent, leading to a better signal-to-noise ratio. precisepeg.com

ComponentFunction in Imaging Probe
Maleimide Group Reacts with thiols on targeting molecules (e.g., antibodies).
PEG6 Spacer Enhances solubility and reduces non-specific binding. precisepeg.com
PFP Ester Reacts with amines on fluorescent probes or imaging tags. axispharm.com

In the realm of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), this compound can be used to link detection molecules to antibodies. axispharm.com The high reactivity and stability of the PFP ester make it a reliable choice for creating these conjugates. axispharm.com By attaching enzymes or other signaling molecules to antibodies, highly sensitive and specific detection methods can be developed for a wide range of analytes.

Contributions of this compound to Novel Material Design and Functional Coatings Research

The application of this compound is not limited to the biomedical field; it also plays a role in materials science, particularly in the design of novel materials and functional coatings. biochempeg.com The ability of the maleimide and PFP ester groups to react with different functional groups allows for the cross-linking of polymers to create hydrogels with specific properties. nih.gov These hydrogels can be designed to be biocompatible and have potential applications in areas like wound healing and tissue engineering. nih.gov

Furthermore, this compound can be used to modify surfaces, imparting new functionalities. For example, by coating a surface with a polymer that has been functionalized with this compound, it is possible to create a surface that can specifically capture proteins or other biomolecules. This has implications for the development of biosensors and other diagnostic devices. The PEG component of the linker can also help to create surfaces that are resistant to non-specific protein adsorption, which is a critical feature for many biomedical devices and materials. interchim.fr

Engineering Polymeric Scaffolds and Hydrogels in Biomedical Applications

The heterobifunctional linker this compound plays a significant role in the engineering of polymeric scaffolds and hydrogels for biomedical applications. Its unique structure, featuring a maleimide group, a hexa-polyethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester, allows for precise control over the chemical and physical properties of these three-dimensional structures. Polymeric scaffolds and hydrogels are crucial in tissue engineering as they mimic the native extracellular matrix (ECM), providing structural support and guiding cellular behavior such as adhesion, proliferation, and differentiation. nih.gov

The maleimide group is highly specific for reaction with thiol groups found in cysteine residues of proteins and peptides. This specific and efficient thiol-maleimide "click" chemistry is widely exploited to immobilize bioactive molecules, such as growth factors or cell adhesion peptides like Arginylglycylaspartic acid (RGD), onto the scaffold backbone. mdpi.comaxispharm.com For instance, dextran-based hydrogels functionalized with maleimide groups have been used to covalently bind thiol-containing RGD peptides. mdpi.com This bio-functionalization enhances cell-material interactions and can direct the fate of encapsulated cells, such as human mesenchymal stem cells (hMSCs). mdpi.com The study on dextran-maleimide hydrogels demonstrated that these platforms create a biocompatible environment conducive to cell viability and differentiation, highlighting their potential as versatile tools for tissue engineering. mdpi.com

The PFP ester end of this compound is a highly reactive group that readily reacts with primary amines on polymer backbones (e.g., chitosan, gelatin, or synthetic polymers with amine functionalities) to form stable amide bonds. This reaction is instrumental in the initial formation and crosslinking of the hydrogel or scaffold structure. The PEG6 linker provides hydrophilicity, flexibility, and biocompatibility to the resulting construct, which is essential for creating an environment that supports cell life and mimics soft tissues. mdpi.comscielo.org.mx Hydrogels are particularly valued for their high water content and porous nature, which allows for the efficient transport of nutrients and waste products. mdpi.comnih.gov By incorporating nanoparticles, these hydrogels can be enhanced to form interpenetrating polymer networks (IPNs) with improved physical and biochemical properties for applications like creating cell culture microarrays to study cell behavior. mdpi.com

The combination of these functionalities in this compound allows for a two-step, sequential modification process. First, the PFP ester can be used to graft the linker onto a primary polymer chain. Second, the maleimide group remains available for subsequent conjugation with a thiol-containing biomolecule. This enables the creation of precisely engineered and bioactive scaffolds tailored for specific regenerative medicine applications. nih.gov

FeatureRole in Scaffolds/HydrogelsResearch Finding
Maleimide Group Covalently binds thiol-containing biomolecules (e.g., RGD peptides) to the scaffold. axispharm.comFunctionalization of dextran-maleimide hydrogels with RGD peptides promoted over 88% initial cell viability and guided adipogenic differentiation of hMSCs. mdpi.com
PFP Ester Group Reacts with amine groups on polymers to form the primary scaffold structure.Enables the formation of stable polymer networks for creating materials like cell culture microarrays. mdpi.com
PEG6 Linker Provides hydrophilicity, biocompatibility, and reduces non-specific protein binding within the scaffold.PEGylated hydrogels are widely used for cell culture and tissue engineering due to their ability to mimic the natural extracellular matrix. scielo.org.mxinterchim.fr

Advanced Applications in Cell Culture Substrates

This compound is instrumental in the development of advanced cell culture substrates, moving beyond simple 2D surfaces to complex 3D environments and patterned surfaces that better replicate physiological conditions. biochempeg.comresearchgate.net The ability to precisely modify surfaces at the molecular level is critical for controlling cell adhesion, morphology, and function in vitro. researchgate.netnumberanalytics.com

Surface modification using linkers like this compound is a key strategy for creating sophisticated cell culture platforms. biochempeg.com The PFP ester can be used to immobilize the linker onto a variety of substrate materials, including glass or polymers, that have been pre-functionalized with amine groups. Once anchored, the molecule presents a maleimide group at the terminus of a flexible, hydrophilic PEG6 spacer. This PEG chain serves a dual purpose: it acts as an anti-fouling agent by resisting non-specific protein adsorption, which in turn prevents unwanted cell adhesion. biochempeg.com This is particularly important in creating patterned substrates where cell attachment is desired only in specific regions.

The exposed maleimide group can then be used to selectively attach specific cell adhesion ligands, such as peptides or proteins containing cysteine. axispharm.com This allows for the creation of micropatterned surfaces where cell-adhesive regions are precisely defined, enabling control over cell shape, orientation, and colony size, even down to the single-cell level. numberanalytics.comnih.gov For example, a surface can be coated with the linker, and then a specific peptide can be "printed" onto the surface in a desired pattern. Cells will then only adhere to the printed areas, allowing for the study of cell-cell interactions, cell polarity, and tissue morphogenesis in a highly controlled manner. nih.gov

In the context of 3D cell culture, this compound can be used to functionalize the surfaces of porous scaffolds or microcarriers. researchgate.netcd-bioparticles.net This enables the creation of 3D culture systems that are not only structurally supportive but also biochemically instructive. By decorating the internal surfaces of a porous scaffold with specific signaling molecules, researchers can create microenvironments that guide cell differentiation and tissue formation in three dimensions. This approach is vital for developing more accurate in vitro models for drug screening and for engineering complex tissues. researchgate.net The modification of surfaces with PEG lipids conjugated to cell-penetrating peptides has also been shown to induce firm cell adhesion, creating a form of "cell glue" for building 3D cell-based structures. researchgate.net

ApplicationRole of this compoundResearch Finding
Micropatterning Creates defined regions of cell adhesion by immobilizing ligands in specific patterns.Surface modification techniques allow for the control of cell attachment down to the single-cell level, and these patterns can remain stable for weeks in culture. nih.gov
Anti-Fouling Surfaces The PEG linker reduces non-specific protein and cell adhesion on the substrate background. biochempeg.comPEG grafting is a well-documented and effective technique for modifying surfaces to reduce biofouling, which is critical for the accuracy of cell-based assays. biochempeg.com
3D Culture Systems Functionalizes the internal surfaces of porous scaffolds to create bioactive 3D microenvironments. researchgate.netFunctionalization of porous materials with biomolecules can increase cell penetration and support the cultivation of cells in an environment that is closer to physiological conditions. researchgate.net

Synthetic Methodologies and Chemical Design Principles for Mal Peg6 Pfp and Its Conjugates

Synthetic Routes for Mal-PEG6-PFP and Related Polyethylene (B3416737) Glycol Linkers

The synthesis of heterobifunctional PEG linkers like this compound is a multi-step process that requires precise control over the introduction of different reactive groups at each end of the PEG chain. jenkemusa.com General strategies often involve either building the polymer from functional initiators or post-polymerization modification of a symmetrical PEG molecule. researchgate.netresearchgate.net

The creation of the reactive ends of this compound involves distinct chemical transformations.

Maleimide (B117702) Moiety Synthesis: The maleimide group is typically introduced by reacting an amine-terminated molecule with maleic anhydride to form a maleamic acid intermediate. This intermediate is then cyclized to form the maleimide ring. A common method for this cyclization in the context of PEG derivatives involves using reagents like pentafluorophenyl trifluoroacetate in the presence of a base such as diisopropylethylamine (DIEA). google.com An alternative approach involves synthesizing a bifunctional reagent, such as the pentafluorophenyl ester of 3-maleimidopropanoic acid, which can then be coupled to an amine-terminated PEG linker. researchgate.net This is achieved by first reacting aminopropanoic acid with maleic anhydride, followed by activation of the resulting carboxylic acid group with pentafluorophenol (B44920) and a coupling agent like dicyclohexylcarbodiimide (DCC). researchgate.net

Pentafluorophenyl (PFP) Ester Moiety Synthesis: PFP esters are highly reactive acylating agents used for amine modification. nih.gov They are valued in bioconjugation because they form stable amide bonds and are less susceptible to hydrolysis in aqueous environments compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.comaxispharm.com The synthesis of a PFP ester involves the activation of a carboxylic acid. For a molecule like this compound, this means starting with a PEG chain that has a terminal carboxylic acid at one end and a protected maleimide precursor at the other. The carboxylic acid is then reacted with pentafluorophenol, often using a carbodiimide coupling agent, to form the active PFP ester.

Achieving a defined PEG chain length and introducing two different functional groups are critical aspects of synthesizing high-quality heterobifunctional linkers.

Control of PEG Chain Length: The synthesis of monodisperse, or discrete, PEGs (dPEGs) like PEG6 is essential for producing homogeneous conjugates with predictable properties. While traditional ring-opening polymerization of ethylene (B1197577) oxide often results in a distribution of chain lengths (polydisperse PEGs), methods have been developed to produce discrete PEGs. researchgate.netnih.gov These often involve sequential, stepwise addition of ethylene glycol units or the use of commercially available, pure oligo(ethylene glycol) starting materials. nih.gov

Heterobifunctionalization: Creating a PEG chain with different reactive groups at each end (heterotelechelic PEG) is a key challenge. researchgate.netmdpi.com One common strategy is the "desymmetrization" of a symmetrical PEG diol. nih.gov This involves selectively modifying only one of the two terminal hydroxyl groups. For example, a monotosylation reaction can be performed on a symmetrical PEG, followed by conversion of the tosyl group into a desired functionality (e.g., an azide or a protected amine). researchgate.netmdpi.com The remaining hydroxyl group can then be converted into the second, different functional group. nih.govmdpi.com Another powerful method is to initiate the ring-opening polymerization of ethylene oxide using an initiator that already contains one of the desired functional groups in a protected form. researchgate.net This "living" polymerization process allows for the creation of a polymer chain with the initiator at one end and a hydroxyl group at the other, which can then be further modified. researchgate.net High functionalization of the PEG end groups, often exceeding 95%, is achievable with these methods. researchgate.netmdpi.com

Chemical Stability and Reactivity Profiling of this compound in Varied Research Environments

The stability of the linker and the covalent bonds it forms is paramount for the integrity and function of the resulting bioconjugate. The chemical environment, particularly pH, can significantly influence the reactivity and stability of the maleimide and PFP ester moieties.

Reactivity and Stability of the Functional Groups:

Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at higher pH, which opens the ring to form a maleamic acid derivative that is unreactive toward thiols. mdpi.com Therefore, to maintain reactivity, maleimide-containing linkers should be stored in dry conditions and used in buffers within the optimal pH range of 6.5–7.5 for conjugation. axispharm.com It is also important to avoid the presence of certain reducing agents, such as TCEP (tris(2-carboxyethyl)phosphine), which can react directly with the maleimide group. researchgate.net

PFP Ester Group: PFP esters are known to be more resistant to hydrolysis than NHS esters, providing a wider time window for conjugation reactions in aqueous solutions. broadpharm.comaxispharm.com However, they are still susceptible to hydrolysis over time, particularly at higher pH, which would convert the ester back to an unreactive carboxylic acid.

Stability of the Conjugate Bonds:

Thioether Bond (from Maleimide-Thiol Reaction): While the thioether bond formed from the Michael addition of a thiol to a maleimide is generally stable, it is susceptible to a reversal of this reaction, known as a retro-Michael reaction. springernature.com This can lead to thiol exchange, where the conjugated molecule is released and the linker attaches to another thiol-containing molecule, such as glutathione, in a biological environment. nih.govresearchgate.net This can compromise the efficacy and safety of therapeutic conjugates. prolynxinc.comresearchgate.net

Stabilization via Hydrolysis: A key feature of the maleimide-thiol adduct (a thiosuccinimide ring) is its ability to undergo hydrolysis. The opening of the succinimide ring results in a succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction and is therefore significantly more stable. springernature.comnih.govprolynxinc.com The rate of this stabilizing ring-opening hydrolysis can be slow for typical N-alkyl maleimides but is greatly accelerated by electron-withdrawing N-substituents. prolynxinc.com This has led to strategies where conjugates are intentionally hydrolyzed in vitro before use to ensure their in vivo stability. prolynxinc.comresearchgate.net

Table 2: Chemical Reactivity and Stability Profile
Moiety / BondTarget GroupOptimal pHFormed BondStability Considerations
MaleimideThiol (-SH)6.5 - 7.5Thioether (Thiosuccinimide)Susceptible to hydrolysis at high pH. Can undergo retro-Michael reaction (thiol exchange).
Pentafluorophenyl (PFP) EsterAmine (-NH₂)7.0 - 8.5AmideMore stable to hydrolysis than NHS esters, but will hydrolyze over time, especially at high pH.
Thiosuccinimide AdductN/A> 7.5 (for hydrolysis)N/ACan be stabilized against thiol exchange via hydrolysis of the succinimide ring.

Hydrolytic Stability of the PFP Ester Moiety

The design of this compound as an effective heterobifunctional crosslinker hinges on the distinct reactivity and stability of its terminal functional groups. The pentafluorophenyl (PFP) ester serves as the amine-reactive moiety. A critical consideration in its application, particularly in aqueous environments typical for bioconjugation, is its susceptibility to hydrolysis, a competing reaction that can deactivate the molecule.

PFP esters are generally recognized for their enhanced stability against spontaneous hydrolysis when compared to other commonly used active esters, such as N-hydroxysuccinimidyl (NHS) esters. researchgate.netbroadpharm.comwikipedia.org This reduced susceptibility to hydrolysis translates to more efficient and controlled conjugation reactions with primary and secondary amines to form stable amide bonds. broadpharm.comwikipedia.org The stability of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic and reactive towards nucleophiles like amines, while being less prone to attack by water molecules.

However, the hydrolytic stability of the PFP ester is not absolute and is influenced by several factors, most notably pH. The rate of hydrolysis increases with rising pH. researchgate.net While PFP esters exhibit greater stability than NHS esters, which can have a half-life of minutes at pH 8, they are still prone to degradation in aqueous buffers. researchgate.netbroadpharm.com For this reason, it is standard practice to dissolve this compound and similar PFP ester-containing reagents in a dry, water-miscible, and biocompatible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. broadpharm.com Preparing stock solutions in aqueous buffers for storage is not recommended due to the progressive hydrolysis of the PFP moiety, which leads to a non-reactive carboxylic acid and a loss of conjugation efficiency. broadpharm.com

The reaction conditions for conjugation are typically maintained within a pH range of 7 to 9 to ensure the target amine groups on biomolecules are sufficiently nucleophilic. broadpharm.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.com

Comparative Stability of Amine-Reactive Esters in Aqueous Solution
Ester TypeRelative Hydrolytic StabilityOptimal pH for ConjugationKey Considerations
Pentafluorophenyl (PFP) EsterHigher7.0 - 9.0Less susceptible to hydrolysis than NHS esters, leading to potentially more efficient reactions. researchgate.netbroadpharm.comwikipedia.org
N-hydroxysuccinimidyl (NHS) EsterLower7.0 - 8.5Hydrolysis rate increases significantly with pH; half-life can be in the order of minutes at pH 8. researchgate.net

Maleimide Reactivity in Competitive Biological Milieus

The maleimide group of this compound provides its reactivity towards sulfhydryl (thiol) groups, most notably the side chains of cysteine residues in proteins. This reaction proceeds via a Michael addition, forming a stable covalent thioether bond. vectorlabs.com The effectiveness of this conjugation strategy in a biological environment is determined by the maleimide's reactivity and selectivity, as well as the stability of the resulting conjugate.

A significant advantage of maleimide chemistry is its high chemoselectivity for thiols under specific pH conditions. vectorlabs.com In the pH range of 6.5 to 7.5, the reaction of maleimides with thiols is highly efficient and specific. vectorlabs.com At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, which are abundant in biological systems (e.g., lysine residues). vectorlabs.com However, this selectivity is pH-dependent. As the pH rises above 7.5, the competitive reaction with primary amines becomes more significant, which can lead to undesirable, non-specific conjugation. vectorlabs.com

Despite the formation of a covalent bond, the thiosuccinimide linkage formed from the maleimide-thiol reaction is not always stable in vivo. It can undergo a retro-Michael reaction, which is a β-elimination process that leads to the cleavage of the thioether bond. nih.govacs.org This reversal can result in the deconjugation of the PEG linker and its payload from the target molecule. In a biological milieu rich in thiols, such as glutathione in the cytoplasm or albumin in the plasma, this deconjugation can be followed by the transfer of the maleimide-containing payload to these other molecules. researchgate.net This phenomenon, often termed "payload migration," can lead to off-target effects and a reduction in the efficacy of the conjugate. vectorlabs.com Studies have shown that the half-lives for the conversion of maleimide-thiol adducts in the presence of glutathione can range from 20 to 80 hours, depending on the specific thiol and its chemical environment. nih.govacs.org

The stability of the maleimide-thiol adduct is influenced by two competing reactions: the retro-Michael reaction and the hydrolysis of the succinimide ring. cancer.govprolynxinc.com Hydrolysis of the thiosuccinimide ring opens the ring to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. cancer.govprolynxinc.com This hydrolysis is often a desired outcome post-conjugation to ensure the long-term stability of the linkage. cancer.gov The rate of this stabilizing hydrolysis can be significantly influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can greatly accelerate the rate of ring-opening hydrolysis. cancer.govprolynxinc.com For conjugates made with common N-alkyl maleimides, this hydrolysis can be slow, with half-lives of over a week, which may not be sufficient to prevent thiol exchange in vivo. prolynxinc.com

Reactivity and Stability of Maleimide Conjugates
ParameterConditionObservationReference
Relative Reaction RatepH 7.0Maleimide reaction with thiols is ~1,000 times faster than with amines. vectorlabs.com
pH > 7.5Competitive reaction with amines increases. vectorlabs.com
Conjugate StabilityIn presence of glutathioneHalf-life of conversion (due to retro-Michael reaction) can be 20-80 hours. nih.govacs.org
Post-hydrolysis of succinimide ringThe resulting succinamic acid thioether is stabilized against the retro-Michael reaction. cancer.govprolynxinc.com

Analytical and Biological Evaluation Methodologies for Mal Peg6 Pfp Conjugates in Research

Analytical Characterization Techniques for Mal-PEG6-PFP Conjugates

The creation of bioconjugates using this compound necessitates thorough analytical characterization to ensure the desired product has been formed and is pure. This involves a suite of techniques to confirm the covalent attachment of the linker to the biomolecule, assess the purity of the conjugate, and determine the degree of labeling.

Spectroscopic and Chromatographic Analysis of Conjugation Products

Spectroscopic and chromatographic methods are fundamental tools for analyzing the products of a this compound conjugation reaction.

UV-Vis Spectroscopy is often used to monitor the reaction between the maleimide (B117702) group of the linker and a thiol-containing biomolecule. rsc.org The disappearance of the maleimide's characteristic absorbance peak around 300 nm can indicate the progression of the conjugation reaction. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and purifying the resulting conjugates. waters.comlcms.cz

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and can be used to separate the conjugate from unreacted starting materials. waters.comlcms.cz

Size-Exclusion Chromatography (SEC) separates molecules based on their size. waters.comlcms.czsigmaaldrich.cn This is particularly useful for analyzing protein conjugates, as the PEGylated conjugate will have a larger hydrodynamic radius than the unconjugated protein. waters.comlcms.czresearchgate.net

Analytical TechniquePrinciple of Separation/AnalysisKey Information Obtained
UV-Vis Spectroscopy Measures absorbance of lightMonitors reaction progress by observing the decrease in maleimide absorbance. rsc.org
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicityPurity assessment and separation of conjugate from reactants. waters.comlcms.cz
Size-Exclusion Chromatography (SEC) Separation based on molecular sizeDetermination of conjugation and separation of conjugate from unconjugated protein. waters.comlcms.czsigmaaldrich.cn

Advanced Mass Spectrometry for Bioconjugation Process Monitoring

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates, providing precise molecular weight information. papyrusbio.comacs.org This allows for the confirmation of successful conjugation and the determination of the number of linker molecules attached to the biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. nih.gov

Common MS techniques for bioconjugate analysis include:

Electrospray Ionization (ESI-MS) acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) acs.org

These techniques can be coupled with liquid chromatography (LC-MS) for online separation and analysis. nih.govacs.org High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the identity and integrity of the conjugate. tandfonline.com

In Vitro Methodologies for Assessing Biological Activity and Interaction of this compound Conjugates

Once a this compound conjugate has been synthesized and characterized, its biological properties must be evaluated using a variety of in vitro assays.

Assessment of Conjugate Stability in Biological Fluids

The stability of a bioconjugate in biological fluids is a critical parameter that can influence its therapeutic efficacy. The thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. creativepegworks.com Therefore, it is important to assess the stability of the conjugate in matrices such as plasma or whole blood. tandfonline.comnih.gov

Stability assays typically involve incubating the conjugate in the biological fluid at 37°C over a period of time. tandfonline.com The amount of intact conjugate remaining at various time points is then quantified using techniques like LC-MS. tandfonline.comnih.gov Some studies have shown that incubation in whole blood may provide a better correlation with in vivo stability compared to plasma. tandfonline.comnih.gov

Cellular Uptake and Intracellular Localization Studies

For conjugates intended to have an intracellular site of action, it is crucial to study their uptake into cells and their subsequent localization within the cell. PEGylation, the process of attaching PEG chains, can influence cellular uptake. nih.govmdpi.com

These studies often employ fluorescently labeled conjugates and are analyzed using techniques such as:

Confocal Microscopy to visualize the location of the conjugate within the cell.

Flow Cytometry to quantify the percentage of cells that have taken up the conjugate and the relative amount of uptake.

Studies have shown that factors such as the length of the PEG chain can impact the efficiency of cellular uptake. mdpi.com

Functional Assays for Target Binding and Activity

Functional assays are essential to confirm that the bioconjugate retains its desired biological activity after the conjugation process. The specific assays used will depend on the nature of the biomolecule and the intended application. njbio.comnih.gov

Examples of functional assays include:

Enzyme-Linked Immunosorbent Assay (ELISA) : To assess the binding of an antibody-conjugate to its target antigen. bionordika.no

Cell-based potency assays : To measure the biological effect of the conjugate, such as cytotoxicity in the case of an antibody-drug conjugate. abzena.com

Surface Plasmon Resonance (SPR) : To measure the binding kinetics of the conjugate to its target.

These assays are critical for ensuring that the modification with this compound has not adversely affected the function of the biomolecule. njbio.com

In Vitro AssayPurposeExample Application
Stability Assay To determine the stability of the conjugate in biological fluids. tandfonline.comnih.govIncubation in serum or whole blood followed by LC-MS analysis. tandfonline.comnih.gov
Cellular Uptake Assay To measure the extent and location of conjugate uptake into cells.Using fluorescently labeled conjugates with confocal microscopy or flow cytometry.
Functional Assay To confirm the biological activity of the conjugate. njbio.comnih.govELISA for target binding, or cell-based assays for potency. bionordika.noabzena.com

In Vivo Methodologies for Evaluating Pharmacological and Therapeutic Efficacy of this compound Conjugates

The in vivo evaluation of conjugates synthesized using the heterobifunctional linker, this compound, is critical to understanding their potential as therapeutic agents. This linker connects a biomolecule to a drug or imaging agent, where the maleimide group typically reacts with a thiol on a protein (like a cysteine residue on an antibody), and the pentafluorophenyl (PFP) ester reacts with a primary amine. The polyethylene (B3416737) glycol (PEG) spacer, in this case with six ethylene (B1197577) oxide units, is intended to improve solubility and pharmacokinetic properties. creative-diagnostics.comaxispharm.com In vivo studies are designed to assess how these conjugates behave in a complex biological system, focusing on their distribution, persistence, and ultimate therapeutic effect.

Biodistribution and Pharmacokinetic Profiling

Biodistribution and pharmacokinetic (PK) profiling are fundamental to characterizing the fate of a this compound conjugate within a living organism. These studies determine where the conjugate goes, how long it stays in circulation, and how quickly it is cleared from the body. Such information is vital for optimizing the therapeutic index, ensuring the conjugate reaches its target tissue in sufficient concentrations while minimizing accumulation in non-target organs, which could lead to toxicity.

Biodistribution studies typically involve administering the conjugate, often labeled with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In, ⁸⁹Zr) or a fluorescent tag, to animal models. At various time points post-administration, tissues and organs (such as the tumor, liver, spleen, kidneys, heart, and lungs) are harvested, and the amount of the conjugate in each is quantified. The results are commonly expressed as a percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative map of the conjugate's distribution. For instance, studies on therapeutic microbubbles linked via maleimide-thiol chemistry have shown altered biodistribution profiles compared to other linkage methods, with a notable shift in accumulation away from the lungs and towards the liver, highlighting the significant impact of conjugation chemistry on in vivo behavior. mdpi.com

Pharmacokinetic profiling complements biodistribution by measuring the concentration of the conjugate in the blood or plasma over time. Blood samples are drawn at multiple time points after administration, and the conjugate concentration is determined, often by methods like ELISA or by measuring the associated label. Key PK parameters calculated from these concentration-time curves include:

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Table 1: Impact of PEG Linker Length on the Pharmacokinetics of a Non-binding IgG-MMAE Conjugate (DAR 8) in Rats This interactive table is based on data reported in a study evaluating the effect of PEG linker length on ADC pharmacology. The study utilized a self-stabilizing maleimide linker conjugated to monomethylauristatin E (MMAE). The data for PEG6 is interpolated for illustrative purposes based on the trends observed for PEG4 and PEG8.

PEG LinkerClearance (mL/day/kg)
PEG4 21.0
PEG6 (Interpolated) 14.5
PEG8 8.0
PEG12 7.4
Unconjugated Antibody 5.5

Efficacy Studies in Relevant Disease Models (e.g., Tumor Inhibition)

The ultimate test of a therapeutic conjugate is its efficacy in a relevant disease model. For cancer therapeutics, these are typically in vivo xenograft or syngeneic tumor models in rodents. In a xenograft model, human cancer cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the this compound conjugate.

Efficacy is assessed by monitoring tumor growth over time. Tumor volume is measured periodically (e.g., twice weekly) using calipers. The primary endpoints of these studies often include:

Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated groups compared to a vehicle control group.

Tumor Regression: The shrinkage of established tumors below their initial volume.

Complete Remissions: The complete disappearance of a palpable tumor.

Survival Analysis: Monitoring the lifespan of the animals, often represented by a Kaplan-Meier survival curve.

The improved pharmacokinetics conferred by PEGylated linkers often translate to enhanced anti-tumor activity. The prolonged circulation allows for greater accumulation of the conjugate in the tumor through the enhanced permeability and retention (EPR) effect. Studies on ADCs have demonstrated that conjugates with longer PEG chains, which exhibit slower clearance, provide a wider therapeutic window and greater efficacy compared to those with shorter linkers that are cleared more rapidly. aacrjournals.orgnih.gov For example, in a mouse xenograft model of lymphoma, an anti-CD30 ADC with a PEG12-maleimide linker demonstrated superior tumor growth inhibition compared to an ADC with a shorter PEG4 linker at the same dose. aacrjournals.org This highlights the direct link between the linker's properties, the conjugate's pharmacokinetics, and its therapeutic efficacy.

Table 2: Efficacy of Anti-CD30 ADC with Varying PEG Linker Lengths in a Karpas 299 Lymphoma Xenograft Model This interactive table is based on data from a study by Lyon et al., which investigated the impact of PEG linker length on the in vivo efficacy of an anti-CD30 ADC with a drug-to-antibody ratio (DAR) of 8. The data illustrates the average tumor volume at a specific time point post-treatment initiation.

Treatment Group (1 mg/kg)Average Tumor Volume (mm³) on Day 17
Vehicle Control 1150
ADC with PEG4 Linker 450
ADC with PEG12 Linker 150

Immunogenicity Assessment of Polyethylene Glycolylated Constructs

A crucial aspect of evaluating any PEGylated therapeutic, including those made with this compound, is the assessment of its immunogenicity. creativepegworks.com While PEGylation is known to shield protein epitopes and reduce the immune response against the protein itself, the PEG moiety can, in some cases, be immunogenic. europa.eucriver.com The development of anti-drug antibodies (ADAs), including anti-PEG antibodies, can have significant clinical consequences, such as accelerated clearance of the drug, reduced efficacy, and in some cases, hypersensitivity reactions. criver.comresearchgate.net

The immunogenicity assessment for a this compound conjugate follows a risk-based, tiered approach as recommended by regulatory agencies like the European Medicines Agency (EMA). europa.eufrontiersin.org

Screening Assay: The first step is to screen patient or animal serum samples for the presence of all binding antibodies against the conjugate. Enzyme-linked immunosorbent assays (ELISAs) are a commonly used format. creative-diagnostics.com In a bridging ELISA format, for example, the conjugate is used for both capture and detection, identifying antibodies (typically IgG and IgM) that can bind to two molecules of the conjugate simultaneously.

Confirmatory Assay: Samples that test positive in the screening assay are subjected to a confirmatory assay to establish the specificity of the antibody binding. This is typically done by repeating the assay in the presence of an excess of the unlabeled conjugate. A significant reduction in the signal confirms that the antibodies are specific to the drug.

Characterization Assays: Confirmed positive samples undergo further characterization to understand the nature of the immune response. This includes:

Titration: Determining the relative concentration (titer) of the ADAs.

Isotyping: Identifying the class of the antibody (e.g., IgG, IgM).

Domain Specificity Mapping: This is particularly important for PEGylated conjugates. Assays are designed to determine if the antibodies are directed against the protein component, the PEG linker, or the drug payload. europa.eufrontiersin.org For a this compound conjugate, this would involve competitive binding experiments with the unconjugated protein, the this compound linker itself (or a suitable derivative), and the payload molecule to pinpoint the epitope specificity of the ADA response. frontiersin.org

Neutralizing Antibody (NAb) Assay: This assesses whether the ADAs have a functional consequence by inhibiting the biological activity of the therapeutic. This can be evaluated using a competitive ligand-binding assay or a cell-based bioassay that measures a relevant biological endpoint (e.g., inhibition of cell proliferation).

Recent advancements have led to the development of highly sensitive assays, such as the Affinity Capture Elution (ACE) assay, which can effectively detect both anti-protein and anti-PEG antibodies, even low-affinity IgMs, in the presence of high concentrations of the therapeutic. nih.gov This comprehensive assessment is essential to fully understand the immunogenicity risk profile of a this compound conjugate and its potential impact on safety and efficacy in a clinical setting.

Q & A

Basic Research Questions

Q. How can Mal-PEG6-PFP be synthesized and characterized for reproducibility in bioconjugation studies?

  • Methodological Answer : Synthesis involves maleimide activation of PEG6 spacers followed by pentafluorophenyl (PFP) ester functionalization. Key steps include verifying reaction completion via NMR (e.g., δ 6.7 ppm for maleimide protons) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Purity should be assessed using reverse-phase HPLC (>95% purity). For reproducibility, document solvent selection (e.g., anhydrous DMF), stoichiometry (e.g., 1:1.2 molar ratio for maleimide-PEG activation), and storage conditions (-20°C under argon) to prevent hydrolysis .

Q. What experimental protocols optimize the conjugation efficiency of this compound with thiol-containing biomolecules?

  • Methodological Answer : Optimize pH (6.5–7.5 to balance maleimide reactivity and thiol stability), temperature (4°C to minimize hydrolysis), and molar excess (5–10x this compound over target biomolecule). Use Ellman’s assay to quantify free thiols pre- and post-conjugation. Quench unreacted maleimide groups with 2-mercaptoethanol and validate conjugation via SDS-PAGE (shift in molecular weight) or SEC-MALS (size exclusion chromatography with multi-angle light scattering) .

Q. How should researchers address solubility and stability challenges of this compound in aqueous buffers?

  • Methodological Answer : Solubilize this compound in DMSO or acetonitrile (≤10% v/v in final reaction mix) to prevent aggregation. For stability, avoid buffers containing nucleophiles (e.g., Tris, amines) that hydrolyze PFP esters. Conduct kinetic studies (e.g., HPLC monitoring at 254 nm) to determine hydrolysis half-life under physiological conditions (e.g., pH 7.4, 37°C) .

Advanced Research Questions

Q. How can contradictory data on this compound’s in vivo stability be resolved in drug delivery studies?

  • Methodological Answer : Discrepancies often arise from variations in serum protein content (e.g., albumin binding) or hydrolysis rates. Use radiolabeling (e.g., ^3^H-PEG) or fluorescence quenching assays to track PEG degradation in vivo. Compare data across models (e.g., murine vs. primate) and apply compartmental pharmacokinetic modeling to identify species-specific metabolic pathways .

Q. What strategies mitigate competing reactions when using this compound in multi-step bioconjugation workflows?

  • Methodological Answer : Sequence reactions to prioritize maleimide-thiol coupling before amine-reactive steps (e.g., PFP-amine conjugation). Use orthogonal protecting groups (e.g., photolabile groups for amines) or pH-controlled activation (e.g., acidic conditions to suppress PFP ester hydrolysis). Validate stepwise efficiency via MALDI-TOF MS or LC-MS/MS .

Q. How can researchers identify and quantify PEGylation sites when this compound modifies complex proteins?

  • Methodological Answer : Perform tryptic digestion followed by LC-MS/MS with collision-induced dissociation (CID) to locate PEG-modified peptides (mass shift +~300 Da). Use Skyline or MaxQuant software for data analysis, and confirm site specificity via cysteine mutagenesis or competitive inhibition assays .

Q. What computational tools predict the impact of this compound’s PEG length on biomolecular interactions?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model PEG6’s flexibility and steric effects. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (e.g., KD changes with PEGylation) and small-angle X-ray scattering (SAXS) for conformational analysis .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in crosslinking efficiency between this compound and alternative PEGylation agents?

  • Methodological Answer : Compare stoichiometric ratios (e.g., via UV-Vis quantification of maleimide consumption) and kinetic parameters (e.g., pseudo-first-order rate constants). Use ANOVA or mixed-effects models to assess statistical significance across replicates. Document batch-to-batch variability in PEG polydispersity (ĐM ≤1.05) via GPC (gel permeation chromatography) .

Q. What frameworks guide the design of this compound studies to ensure ethical and novel outcomes?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, assess novelty by comparing proposed PEGylation strategies against prior art in PubMed or CAS SciFinder . Ethical reviews should address biocompatibility (e.g., endotoxin levels <0.1 EU/mg) and environmental disposal protocols .

Tables for Key Methodological Comparisons

Parameter NMR Mass Spectrometry SEC-MALS
Sensitivity Low (mg-scale)High (ng-scale)Moderate (μg-scale)
PEG Detection Proton integration (δ 3.6 ppm)Molecular ion peaks ([M+H]⁺)Hydrodynamic radius (Rₕ)
Key Limitation Insoluble aggregates interfereAdduct formation complicatesLimited resolution for small PEGs
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.